1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N6O/c1-13(2,3)17-12(22)16-7-11-18-19-20-21(11)8-4-5-9(14)10(15)6-8/h4-6H,7H2,1-3H3,(H2,16,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYESVLVADMWCOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the tetrazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the difluorophenyl group: This step involves the substitution reaction where the difluorophenyl group is attached to the tetrazole ring.
Attachment of the tert-butyl group: The tert-butyl group is introduced through a nucleophilic substitution reaction.
Formation of the urea linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the urea linkage.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Analogues from Literature
Key structural analogs are summarized in Table 1, with data extracted from and :
Table 1: Comparative Analysis of Urea Derivatives with Tetrazole/Pyrazole Moieties
Key Observations
Substituent Effects on Physicochemical Properties: The 3,4-difluorophenyl group in the target compound contrasts with 2,4-difluoro or 4-fluoro analogs in . Dual halogenation at the 3,4-positions may enhance steric and electronic interactions with target proteins compared to mono- or ortho-substituted derivatives . However, this may reduce aqueous solubility .
Role of Tetrazole vs. Pyrazole: The tetrazole ring in the target compound and analogs provides strong hydrogen-bonding capacity, mimicking carboxylic acids while avoiding ionization at physiological pH. In contrast, the pyrazole-containing analog from lacks this bioisosteric advantage, which may reduce metabolic stability .
Synthetic Accessibility :
- Compounds in were synthesized with yields ranging from 56% to 98% , influenced by substituent reactivity and purification challenges. The tert-butyl group in the target compound may complicate synthesis due to steric hindrance during coupling reactions .
Biological Activity Considerations :
- While hypoglycemic activity is implied for compounds, the target compound’s 3,4-difluorophenyl group and tert-butyl substituent may enhance selectivity for targets like potassium channels (e.g., GAT inhibitors in ) or kinases .
- The 2,4-difluorophenyl analog in exhibits a high melting point (268–270°C), suggesting strong intermolecular interactions, which may correlate with enhanced stability in biological systems .
Structure-Activity Relationship (SAR) Insights
- Halogenation Patterns: Fluorine at the 3,4-positions (target compound) vs. 2,4-positions () may alter electron-withdrawing effects, modulating urea’s hydrogen-bond donor strength and target affinity.
- Tetrazole Positioning : Direct attachment of tetrazole () vs. methyl-linked (target compound) affects molecular rigidity and spatial orientation in binding pockets.
- Lipophilicity vs. Solubility : The tert-butyl group improves membrane permeability but may necessitate formulation adjustments to mitigate solubility limitations .
Biological Activity
The compound 1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a novel urea derivative that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 299.29 g/mol
Structural Features
The compound features:
- A tert-butyl group which enhances lipophilicity.
- A tetrazole ring known for its bioactive properties.
- A difluorophenyl moiety which may contribute to its pharmacological profile.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Tetrazole Ring : The tetrazole moiety is synthesized through cyclization reactions involving appropriate hydrazine derivatives and carbonyl compounds.
- Urea Formation : The urea linkage is formed by reacting the tetrazole derivative with isocyanates or amines in a controlled environment to yield the final product.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 4 | Staphylococcus aureus |
| Tetrazole derivative X | 8 | Escherichia coli |
| Standard Antibiotic | 2 | Staphylococcus aureus |
Anticancer Activity
The compound's potential anticancer properties have also been explored. Research indicates that similar urea derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Case Study: U937 Cell Line
In a study evaluating the antiproliferative effects on U937 cells, a related compound demonstrated an IC50 value of 16.23 µM, showcasing its potential as an anticancer agent compared to standard treatments like etoposide (IC50 = 17.94 µM) .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Compounds with urea and tetrazole functionalities can interfere with enzyme systems critical for microbial survival and cancer cell growth.
- Cell Membrane Disruption : The lipophilic nature of the tert-butyl group may facilitate membrane penetration, leading to cellular disruption.
Q & A
Q. What are the key synthetic routes for synthesizing 1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea?
Methodological Answer: The synthesis typically involves three stages:
Tetrazole Ring Formation : Cyclization of nitriles with sodium azide in the presence of ammonium chloride, as described for analogous tetrazole derivatives .
Alkylation : Reaction of the tetrazole with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the tert-butyl group.
Urea Linkage : Coupling the alkylated tetrazole with a substituted phenyl isocyanate via nucleophilic addition-elimination.
Example conditions: Dry dichloromethane, triethylamine base, room temperature, 12–24 hours .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Identify protons and carbons associated with the tert-butyl group (~1.3 ppm for CH₃, 35 ppm for quaternary C), urea NH (~6–8 ppm), and aromatic fluorophenyl signals .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C₁₅H₁₈F₂N₆O: 345.1542) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient .
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound’s enzyme inhibition potential?
Methodological Answer:
- Target Selection : Prioritize enzymes with known interactions with urea/tetrazole motifs (e.g., kinases, proteases).
- In Vitro Assays :
- Fluorescence-Based Assays : Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases) .
- IC₅₀ Determination : Test compound at 0.1–100 µM concentrations, with positive/negative controls (e.g., staurosporine for kinases) .
- Data Analysis : Fit dose-response curves using software like GraphPad Prism to calculate inhibition constants .
Q. How can contradictory reports about biological activity be resolved?
Methodological Answer:
- Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, cell lines) .
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers or batch effects .
- Orthogonal Assays : Validate findings with alternative methods (e.g., SPR for binding affinity if fluorescence assays conflict) .
Q. What computational methods are suitable for studying this compound’s structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., FLT3 kinase for urea derivatives) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors using datasets from PubChem .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Q. How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC .
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound loss by LC-MS .
- Degradation Products : Identify byproducts (e.g., tert-butyl cleavage fragments) using HRMS/MS .
Q. What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Step Optimization :
- Tetrazole Formation : Replace NaN₃ with safer reagents (e.g., TMS-azide) to improve safety and yield .
- Solvent Choice : Use DMF for urea coupling to enhance solubility and reaction rate .
- Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
